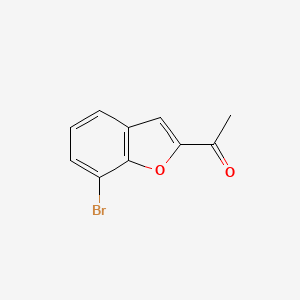

1-(7-Bromobenzofuran-2-YL)ethanone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(7-bromo-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNFEODHDJWJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591711 | |

| Record name | 1-(7-Bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460086-95-7 | |

| Record name | 1-(7-Bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(7-Bromobenzofuran-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(7-Bromobenzofuran-2-yl)ethanone, a valuable heterocyclic ketone intermediate in medicinal chemistry and drug development. This document details the most plausible synthetic pathways, complete with experimental protocols and quantitative data.

Introduction

This compound, also known as 2-acetyl-7-bromobenzofuran, is a benzofuran derivative featuring a bromine atom on the benzene ring and an acetyl group on the furan ring. The benzofuran scaffold is a prominent feature in many biologically active compounds, and the presence of both a bromo-substituent (a versatile handle for further chemical modification via cross-coupling reactions) and a ketone functional group makes this molecule a key building block for the synthesis of a diverse range of more complex pharmaceutical agents. This guide outlines a robust two-step synthesis commencing from readily available starting materials.

Synthetic Pathway

The most direct and efficient synthesis of this compound involves a two-step process:

-

Synthesis of 7-Bromobenzofuran: The initial step is the preparation of the benzofuran core structure. This is achieved through the reaction of 2-bromophenol with a protected acetaldehyde equivalent, followed by acid-catalyzed cyclization.

-

Friedel-Crafts Acylation: The final step involves the introduction of the acetyl group at the 2-position of the 7-bromobenzofuran ring via a Friedel-Crafts acylation reaction.

The overall synthetic scheme is presented below:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of 7-Bromobenzofuran

This procedure is adapted from a patented method for the preparation of 7-bromobenzofuran.[1]

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 7-Bromobenzofuran.

Procedure:

-

Williamson Ether Synthesis: In a reaction vessel, combine 2-bromophenol, 2-bromoacetaldehyde dimethyl acetal, and potassium carbonate in a suitable solvent such as N,N-dimethylformamide (DMF). The molar ratio of the reactants is typically 1:1.5-2 (2-bromophenol:acetal). The mixture is heated to reflux and stirred for approximately 30 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate, 1-bromo-2-(2,2-dimethoxyethoxy)benzene.

-

Cyclization: The crude intermediate is dissolved in a high-boiling point solvent such as chlorobenzene. Phosphoric acid is added, and the mixture is heated to reflux with vigorous stirring for approximately 27 hours. The reaction should be monitored by TLC or gas chromatography (GC).

-

Work-up and Purification: Upon completion of the cyclization, the reaction mixture is cooled, and the layers are separated. The organic layer is washed sequentially with water and a dilute sodium hydroxide solution. The organic phase is then dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the crude 7-bromobenzofuran is purified by vacuum distillation to yield the final product.

Synthesis of this compound (Proposed Protocol)

While a specific literature procedure for the Friedel-Crafts acylation of 7-bromobenzofuran was not identified in the search, the following protocol is proposed based on general methods for the acylation of aromatic and heterocyclic compounds.

Experimental Workflow:

Caption: Proposed experimental workflow for Friedel-Crafts acylation.

Procedure:

-

Reaction Setup: To a stirred solution of 7-bromobenzofuran in an inert solvent (e.g., carbon disulfide or dichloromethane) under a nitrogen atmosphere, add acetyl chloride (or acetic anhydride). The mixture is cooled in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride (or another suitable Lewis acid) is added portion-wise to the cooled reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford this compound.

Quantitative Data

Table 1: Synthesis and Physical Properties of this compound and Related Compounds

| Compound | Starting Material(s) | Reagent(s) | Yield (%) | Melting Point (°C) |

| This compound | 7-Bromobenzofuran | Acetyl Chloride, AlCl₃ | Data not available | Data not available |

| 1-(5-Bromobenzofuran-2-yl)ethanone | 5-Bromosalicylaldehyde, Chloroacetone | KOH, Methanol | Not specified | 134-136 |

| 1-(6-Bromobenzofuran-2-yl)ethanone | Not specified | Not specified | Data not available | Data not available |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | Data not available | Data not available |

| 1-(5-Bromobenzofuran-2-yl)ethanone | 7.95 (d, 1H), 7.63 (d, 1H), 7.55 (dd, 1H), 7.48 (s, 1H), 2.58 (s, 3H) | 188.5, 155.3, 153.2, 130.3, 127.5, 125.0, 118.0, 115.1, 113.2, 26.9 |

| 1-(6-Bromobenzofuran-2-yl)ethanone | 7.82 (d, 1H), 7.65 (d, 1H), 7.45 (dd, 1H), 7.39 (s, 1H), 2.57 (s, 3H) | Data not available |

Note: The data for the 5-bromo and 6-bromo isomers are provided for reference and were obtained from various sources and may have been recorded in different solvents.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the initial preparation of 7-bromobenzofuran followed by a Friedel-Crafts acylation. While a specific, detailed protocol for the final acylation step is not currently published, a standard and robust procedure can be proposed based on well-established organic chemistry principles. The availability of quantitative and spectroscopic data for isomeric compounds provides a useful benchmark for the characterization of the target molecule. This technical guide serves as a valuable resource for researchers requiring this key intermediate for the development of novel therapeutic agents. Further experimental work is warranted to optimize the proposed acylation protocol and fully characterize the final product.

References

An In-Depth Technical Guide to 1-(7-Bromobenzofuran-2-yl)ethanone (CAS 460086-95-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(7-bromobenzofuran-2-yl)ethanone (CAS Number: 460086-95-7), a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. While specific research on the title compound is limited, this document compiles available data, outlines a plausible synthetic route based on established methodologies for analogous compounds, and discusses the potential biological significance in the context of related brominated benzofurans. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 2-acetyl-7-bromobenzofuran, is a solid organic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 460086-95-7 | [2] |

| Molecular Formula | C₁₀H₇BrO₂ | [1] |

| Molecular Weight | 239.07 g/mol | [3] |

| Appearance | Solid | [1] |

| Purity | Typically >95% | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound has not been published in peer-reviewed literature, a general and widely adopted method for the synthesis of 2-acetylbenzofurans can be proposed. This method involves the reaction of a corresponding salicylaldehyde with chloroacetone.

Proposed Experimental Protocol: Synthesis

This protocol is based on established methods for the synthesis of similar benzofuran derivatives.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

3-Bromo-2-hydroxybenzaldehyde

-

Chloroacetone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 3-bromo-2-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

-

To this suspension, add chloroacetone (1.1-1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques. While specific data for the title compound is not available, the expected spectral characteristics based on its isomer, 1-(5-bromobenzofuran-2-yl)ethanone, are presented below for comparison.[3]

| Spectroscopic Data | Expected Characteristics for this compound |

| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.6 ppm), and aromatic protons on the benzofuran ring system. |

| ¹³C NMR | Resonances for the carbonyl carbon (~190 ppm), acetyl methyl carbon, and the aromatic and furan ring carbons. |

| IR (KBr, cm⁻¹) | Characteristic absorption bands for the C=O stretch of the ketone (~1670 cm⁻¹), and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (239.07 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound. |

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the broader class of brominated benzofuran derivatives has demonstrated significant potential in drug discovery, particularly in the areas of anticancer and antimicrobial research.

Anticancer Potential

Numerous studies have highlighted the cytotoxic effects of brominated benzofurans against various cancer cell lines.[4] The presence and position of the bromine atom, along with other substituents on the benzofuran scaffold, have been shown to influence their anticancer activity.

General Mechanism of Action:

Many benzofuran derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death) in cancer cells.[4] This is often mediated through the activation of caspase-dependent pathways.

Caption: Generalized apoptotic pathway induced by some anticancer benzofurans.

Antimicrobial Activity

Certain brominated benzofuran derivatives have also been reported to possess antimicrobial properties against a range of bacterial and fungal strains.[5] The lipophilicity conferred by the bromine atom can enhance the ability of these compounds to penetrate microbial cell membranes.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel benzofuran derivative like this compound.

Caption: General experimental workflow for benzofuran synthesis and evaluation.

Conclusion

This compound is a chemical compound with potential for further investigation in the field of medicinal chemistry. Although specific data on its synthesis and biological activity are currently lacking in the public domain, this guide provides a framework for its preparation and highlights the promising anticancer and antimicrobial activities observed in structurally related compounds. Further research is warranted to fully elucidate the therapeutic potential of this and other novel brominated benzofuran derivatives. Professionals in drug development are encouraged to consider this scaffold in their discovery programs.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 460086-95-7 [amp.chemicalbook.com]

- 3. 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

physical and chemical properties of 1-(7-Bromobenzofuran-2-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(7-Bromobenzofuran-2-YL)ethanone, a heterocyclic ketone of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific isomer, this document combines reported data, predicted values, and information extrapolated from closely related analogues to offer a thorough profile.

Chemical Identity and Physical Properties

This compound, also known as 2-Acetyl-7-bromobenzofuran, is a brominated derivative of the benzofuran scaffold. Its core structure is a fusion of a benzene ring and a furan ring, with a bromine atom substituted on the benzene ring and an acetyl group on the furan ring.

Table 1: Identifiers and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 460086-95-7 | [1] |

| Molecular Formula | C₁₀H₇BrO₂ | [2] |

| Molecular Weight | 239.07 g/mol | [1] |

| Synonyms | 2-Acetyl-7-bromobenzofuran, 1-(7-Bromo-2-benzofuranyl)ethanone | [1] |

| Appearance | Solid (predicted) | [3] |

| Boiling Point | 314.4 ± 22.0 °C (Predicted) | [1] |

| Density | 1.551 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Chemical and Spectroscopic Data

The chemical properties of this compound are largely defined by the reactivity of the benzofuran ring system, the acetyl group, and the carbon-bromine bond. While specific experimental spectroscopic data for this compound is scarce in the literature, typical spectral characteristics can be inferred from related structures.

Table 2: Chemical and Spectroscopic Information

| Data Type | Description |

| InChI Key | UYNFEODHDJWJAL-UHFFFAOYSA-N |

| Purity | Commercially available at ≥95% or ≥98% purity.[2] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| Stability | Stable under recommended storage conditions. Sensitive to heat, flames, and sparks.[2] |

| Reactivity | The acetyl group can undergo typical ketone reactions. The bromine atom can participate in cross-coupling reactions. The benzofuran ring can undergo electrophilic substitution. |

| Hazardous Reactions | Incompatible with strong oxidizing agents.[2] |

| Hazardous Decomposition | Combustion may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[2] |

| ¹H NMR (Predicted) | Signals expected for the methyl protons of the acetyl group, and aromatic protons on the benzofuran ring system. |

| ¹³C NMR (Predicted) | Signals expected for the carbonyl carbon, methyl carbon, and the carbons of the benzofuran ring. |

| IR Spectroscopy (Predicted) | Characteristic absorption bands for the C=O stretch of the ketone, C-Br stretch, and aromatic C-H and C=C stretches. |

| Mass Spectrometry (Predicted) | The molecular ion peak (M+) would be observed, along with a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity). |

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on the well-established Perkin-Oglialoro reaction for benzofuran synthesis.

Objective: To synthesize this compound from 3-Bromo-2-hydroxybenzaldehyde and chloroacetone.

Materials:

-

3-Bromo-2-hydroxybenzaldehyde

-

Chloroacetone

-

Potassium carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), dilute solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Bromo-2-hydroxybenzaldehyde (1.0 eq) in acetone or DMF.

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution, followed by the dropwise addition of chloroacetone (1.1-1.5 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

The following diagram illustrates a logical workflow for the proposed synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

Potential Applications and Biological Context

Benzofuran derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[4] They are found in various natural products and are key structural motifs in many pharmaceuticals. While no specific biological activity or signaling pathway has been reported for this compound, the broader family of brominated benzofurans has been investigated for various therapeutic applications, including:

-

Anticancer Activity: Many benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. The introduction of a bromine atom can sometimes enhance this activity.

-

Antimicrobial and Antifungal Properties: The benzofuran nucleus is present in several compounds with known antimicrobial and antifungal efficacy.

-

Enzyme Inhibition: Substituted benzofurans have been explored as inhibitors for various enzymes, playing a role in different disease pathways.

Given these precedents, this compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activities. Its functional groups offer multiple points for chemical modification, making it a versatile intermediate for drug discovery and development programs. Researchers can utilize this compound as a scaffold to generate libraries of novel benzofuran derivatives for screening in various biological assays.

Safety and Handling

This compound is classified as harmful.[2]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Handling: Should be handled in a chemical fume hood by qualified personnel wearing appropriate personal protective equipment, including gloves, lab coat, and safety goggles.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[1]

-

Incompatibilities: Avoid strong oxidizing agents, heat, flames, and sparks.[2]

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) from the supplier.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(7-Bromobenzofuran-2-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 1-(7-Bromobenzofuran-2-yl)ethanone. The following sections detail the spectroscopic data, experimental protocols, and the logical workflow employed to confirm its molecular structure, presented in a format tailored for specialists in the fields of chemical research and drug development.

Molecular Identity and Physicochemical Properties

This compound is a brominated derivative of acetylbenzofuran. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₇BrO₂ |

| Molecular Weight | 239.07 g/mol [1] |

| CAS Number | 460086-95-7[1][2] |

| Appearance | (Predicted) Crystalline solid |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data for Structure Confirmation

The structural framework of this compound has been pieced together and confirmed through a combination of modern spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2.1: ¹H NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7-7.9 | d | 1H | H-4 |

| ~7.5-7.7 | d | 1H | H-6 |

| ~7.3-7.5 | t | 1H | H-5 |

| ~7.4 | s | 1H | H-3 |

| ~2.6 | s | 3H | -COCH₃ |

Table 2.2: ¹³C NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~189 | C=O |

| ~154 | C-2 |

| ~148 | C-7a |

| ~130 | C-5 |

| ~128 | C-4 |

| ~125 | C-6 |

| ~115 | C-3 |

| ~113 | C-3a |

| ~110 | C-7 (C-Br) |

| ~27 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

Table 2.3: Key IR Absorption Bands (Predicted) Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1670 | Strong | C=O (ketone) stretch |

| ~1580, 1450 | Medium-Strong | C=C (aromatic) stretch |

| ~1250 | Strong | C-O-C (ether) stretch |

| ~800-750 | Strong | C-H (aromatic) out-of-plane bend |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the isotopic distribution, particularly the presence of bromine.

Table 2.4: Mass Spectrometry Data (Predicted) Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 238/240 | ~100 / ~98 | [M]⁺ / [M+2]⁺ (presence of Br) |

| 223/225 | High | [M-CH₃]⁺ |

| 195/197 | Moderate | [M-COCH₃]⁺ |

| 144 | Moderate | [M-Br-CO]⁺ |

Synthesis Pathway

A plausible synthetic route to this compound involves the reaction of 3-bromo-2-hydroxybenzaldehyde with chloroacetone in the presence of a suitable base, such as potassium carbonate, in an organic solvent like acetone. This reaction proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation to form the benzofuran ring.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structure elucidation are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent.

-

Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Proton NMR spectra were acquired at 298 K. Standard parameters included a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans were collected.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at 298 K using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s were used. Typically, 1024 scans were accumulated to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (uATR) accessory.

-

Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

-

Data Processing: The resulting spectrum was baseline-corrected and the peaks were labeled with their corresponding wavenumbers.

Mass Spectrometry (MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as an Agilent 7890B GC system with a 5977A MSD, or a direct infusion system.

-

Sample Preparation: The sample was dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

GC-MS Method (if applicable): A small volume (1 µL) of the sample solution was injected into the GC. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure separation of components. The mass spectrometer was operated in electron ionization (EI) mode with an ionization energy of 70 eV.

-

Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500 amu.

-

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of the molecular ion was examined to confirm the presence of a bromine atom.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression, integrating data from multiple analytical techniques.

Caption: Workflow for the structure elucidation of the target compound.

References

The Multifaceted Biological Activities of Brominated Benzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4] The introduction of a bromine atom to this scaffold often leads to a significant enhancement of its biological profile, making brominated benzofuran derivatives a subject of intense research in the quest for novel therapeutic agents.[1][5] This technical guide provides an in-depth overview of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Brominated benzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][5][6][7] The position and nature of the bromine substitution on the benzofuran ring, as well as other substituents, play a crucial role in determining the potency and selectivity of these compounds.[1][5]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of selected brominated benzofuran derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(5,6-dimethoxy-3-(bromomethyl)-1-benzofuran-2,7-diyl)diethanone | K562 (Leukemia) | 5 | [1][8] |

| HL60 (Leukemia) | 0.1 | [1][8] | |

| Bromovisnagin (4) | Various human cancer cell lines | 3.67 x 10⁻¹³ - 7.65 x 10⁻⁷ | [9] |

| Benzofuran derivative 12 | SiHa (Cervical cancer) | 1.10 | [7] |

| HeLa (Cervical cancer) | 1.06 | [7] | |

| 3-Amidobenzofuran derivative 28g | MDA-MB-231 (Breast cancer) | 3.01 | [7] |

| HCT-116 (Colon carcinoma) | 5.20 | [7] | |

| HT-29 (Colon cancer) | 9.13 | [7] | |

| Benzofuran-based carboxylic acid 44b | MDA-MB-231 (Breast cancer) | 2.52 | [7] |

| 3-methylbenzofuran derivative 16b | A549 (Lung cancer) | 1.48 | [7] |

| Piperazine-based benzofuran derivative 38 | A549 (Lung cancer) | 25.15 | [7] |

| K562 (Leukemia) | 29.66 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[10][11][12][13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11][13] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10⁴ cells/well) and allowed to adhere overnight.[13]

-

Compound Treatment: The cells are then treated with various concentrations of the brominated benzofuran derivatives for a specified period (e.g., 24 or 48 hours).[6][13] A vehicle control (e.g., 1% DMSO) is also included.[6]

-

MTT Incubation: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) in a humidified atmosphere at 37°C and 5-6.5% CO₂.[13]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a multi-well spectrophotometer at a wavelength between 500 and 600 nm.[13]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Visualizing the Experimental Workflow

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathways in Anticancer Activity

Some brominated benzofuran derivatives exert their anticancer effects by modulating specific signaling pathways. For instance, certain derivatives have been shown to inactivate the serine-threonine kinase (AKT) signaling pathway, which is crucial for cell survival and proliferation.[1] Others may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. MTT assay - Wikipedia [en.wikipedia.org]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. MTT Cell Proliferation and Cytotoxicity Assay Kit - Elabscience® [elabscience.com]

The Synthesis of Benzofurans: An In-depth Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the benzofuran scaffold is a privileged structure due to its prevalence in a wide array of biologically active natural products and pharmaceuticals. This technical guide provides a comprehensive literature review of the core methods for synthesizing this important heterocycle, with a focus on practical application. Detailed experimental protocols for key reactions are provided, alongside quantitative data to facilitate methodological comparison. Furthermore, reaction pathways and experimental workflows are visualized through diagrams generated using the DOT language.

Introduction to Benzofuran Synthesis

The benzofuran ring system, an aromatic bicyclic heterocycle composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the benzofuran core has spurred the development of a multitude of synthetic strategies, ranging from classical named reactions to modern transition-metal-catalyzed methodologies. This guide will delve into the most significant of these, providing the necessary detail for their application in a research and development setting.

Classical Synthesis Methods

Two of the most established methods for benzofuran synthesis are the Perkin rearrangement and the Wittig reaction. These methods, while traditional, still offer robust and reliable routes to various benzofuran derivatives.

The Perkin Rearrangement

First reported by W. H. Perkin in 1870, the Perkin rearrangement involves the ring contraction of a 3-halocoumarin in the presence of a base to yield a benzofuran-2-carboxylic acid.[1] The reaction typically proceeds via base-catalyzed cleavage of the coumarin lactone, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide.[1] Recent advancements have demonstrated that microwave irradiation can dramatically reduce reaction times from hours to minutes while maintaining high yields.[1]

Logical Relationship of the Perkin Rearrangement

Caption: General workflow of the Perkin rearrangement for benzofuran synthesis.

| Starting Material (3-Bromocoumarin) | Reaction Conditions | Product | Yield (%) | Reaction Time | Reference |

| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | NaOH, Ethanol, 300W Microwave, 79°C | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99 | 5 min | [1] |

| 3,6-Dibromo-4-methylcoumarin | NaOH, Ethanol, 300W Microwave, 79°C | 5-Bromo-3-methyl-benzofuran-2-carboxylic acid | 98 | 5 min | [1] |

| 3-Bromocoumarin | NaOH, Ethanol, Reflux | Benzofuran-2-carboxylic acid | Quantitative | ~3 hours | [1] |

-

Reaction Setup: To a microwave vessel, add the 3-bromocoumarin derivative (e.g., 3-bromo-4-methyl-6,7-dimethoxycoumarin, 0.05g, 0.167mmol), ethanol (5ml), and sodium hydroxide (0.0201g, 0.503mmol).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.

-

Work-up: After the reaction is complete (monitored by TLC), concentrate the mixture using a rotary evaporator.

-

Purification: Dissolve the crude product in a minimum volume of water and acidify with concentrated HCl to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry to yield the pure benzofuran-2-carboxylic acid.

The Wittig Reaction

The Wittig reaction provides a versatile route to benzofurans, typically involving an intramolecular reaction of a phosphorus ylide. This can be achieved by reacting an o-hydroxybenzyltriphenylphosphonium salt with an acyl chloride, which generates the ylide in situ, followed by cyclization.[2] This method is particularly useful for the synthesis of 2- and 3-substituted benzofurans.[2][3]

Experimental Workflow for Wittig-based Benzofuran Synthesis

Caption: Step-wise process for benzofuran synthesis via an intramolecular Wittig reaction.

| Starting Phosphonium Salt | Acyl Chloride | Product | Yield (%) | Reference |

| 2-Hydroxybenzyltriphenylphosphonium bromide | Benzoyl chloride | 2-Phenylbenzofuran | Not specified | [2] |

| 6-Methoxybenzofuran-3(2H)-one | Methoxycarbonylmethylenetriphenylphosphorane | Methyl 6'-methoxy-3'-benzofurylacetate | Not specified | [3] |

| 5-Methoxybenzofuran-3(2H)-one | Ethoxycarbonylmethylenetriphenylphosphorane | Ethyl 5-methoxy-3-benzofuranylacetate | 50 | [3] |

*Note: In this variation, a benzofuranone is reacted with a stabilized phosphorane.

-

Reaction Setup: A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (3.33 mmol) in a mixed solvent of toluene (30 mL) and triethylamine (0.6 mL) is stirred in a round-bottom flask.

-

Reaction Conditions: The mixture is heated to reflux for 2 hours.

-

Work-up: After cooling, the precipitate (triphenylphosphine oxide) is removed by filtration.

-

Purification: The filtrate is concentrated, and the residue is purified by silica gel chromatography (hexane/EtOAc 9:1) to yield the desired 2-phenylbenzofuran.

Transition-Metal-Catalyzed Synthesis

The advent of transition-metal catalysis has revolutionized the synthesis of benzofurans, offering milder reaction conditions, greater functional group tolerance, and novel routes to complex derivatives. Palladium and copper are the most extensively used metals in this context.

Palladium-Catalyzed Methods

Palladium catalysis is a powerful tool for benzofuran synthesis, often involving intramolecular cyclization of appropriately substituted phenols. A common strategy is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by a palladium-catalyzed intramolecular cyclization.[4] Other notable methods include the oxidative annulation of phenols with alkenes or alkenylcarboxylic acids.[5]

Signaling Pathway of a Palladium-Catalyzed Annulation

Caption: Key steps in a generic palladium-catalyzed benzofuran synthesis.

| Phenol Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 2-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 3-Iodo-2-phenylbenzofuran | 99 (for alkyne intermediate) | [4] |

| Phenol | 2-Hexenoic acid | Pd(OAc)₂, 1,10-phenanthroline | 2-Methyl-3-propylbenzofuran | 72 | [5] |

| 4-Methoxyphenol | 2-Hexenoic acid | Pd(OAc)₂, 1,10-phenanthroline | 5-Methoxy-2-methyl-3-propylbenzofuran | 65 | [5] |

-

Sonogashira Coupling: A round-bottomed flask is charged with 2-iodoanisole (30.0 mmol), phenylacetylene (36.0 mmol), triethylamine (60 mL), and bis(triphenylphosphine)palladium(II) dichloride (0.6 mmol). After stirring for 5 minutes, copper(I) iodide (0.3 mmol) is added. The flask is subjected to three cycles of evacuation and refilling with nitrogen and the mixture is stirred at room temperature for 3 hours. The product, 2-(phenylethynyl)anisole, is purified by flash column chromatography.

-

Electrophilic Cyclization: To a solution of 2-(phenylethynyl)anisole (24.8 mmol) in dichloromethane (250 mL) under a nitrogen atmosphere, solid iodine (49.6 mmol) is added over 20 minutes. The reaction is stirred at room temperature for 5 hours.

-

Work-up and Purification: The solution is washed with saturated aqueous sodium thiosulfate, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford 3-iodo-2-phenylbenzofuran.

Copper-Catalyzed Methods

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems for benzofuran synthesis. These methods often proceed through domino reactions, combining multiple bond-forming events in a single pot.[6] A common approach involves the reaction of o-hydroxyaldehydes, amines, and alkynes in the presence of a copper catalyst.[6]

Workflow of a Copper-Catalyzed One-Pot Benzofuran Synthesis

References

- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. connectsci.au [connectsci.au]

- 4. orgsyn.org [orgsyn.org]

- 5. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential of Benzofurans: A Technical Guide to Their Mechanisms of Action

For Immediate Release

This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by benzofuran derivatives in combating cancer. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a comprehensive understanding of this promising class of anticancer agents.

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a versatile scaffold for the development of novel therapeutics.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, with a significant focus in recent years on their potential as anticancer agents.[1][2] The core structure of benzofuran allows for diverse chemical modifications, leading to compounds that can interact with various molecular targets implicated in cancer progression. This guide will dissect these interactions, providing a granular view of how these molecules exert their cytotoxic and antiproliferative effects.

Core Anticancer Mechanisms of Benzofuran Derivatives

Benzofuran derivatives employ a variety of strategies to inhibit cancer cell growth and induce cell death. The primary mechanisms identified in the scientific literature include the inhibition of critical cellular enzymes such as kinases and PARP, disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis).

Kinase Inhibition: Halting Aberrant Cell Signaling

Many cancers are driven by dysregulated kinase activity. Benzofuran derivatives have emerged as potent inhibitors of several key kinases involved in tumor growth, angiogenesis, and cell cycle progression.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3] Several benzofuran-based compounds have been shown to be potent inhibitors of VEGFR-2.[3][4] For instance, a series of benzofuran-based chalcone derivatives displayed significant inhibitory effects on VEGFR-2, leading to the suppression of angiogenesis.[3] One notable derivative, 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one, exhibited a higher anti-VEGFR-2 activity than the reference drug Sorafenib.[4]

-

Aurora B Kinase Inhibition: Aurora B kinase is a key regulator of mitosis, and its overexpression is linked to tumorigenesis. A specific small-molecule benzofuran derivative, S6, has been identified as a selective inhibitor of Aurora B kinase. This inhibition disrupts proper chromosome segregation during mitosis, ultimately leading to cell death in cancer cells.

-

mTOR Signaling Inhibition: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival.[5] The mTOR signaling pathway is frequently hyperactivated in various cancers.[5] Novel benzofuran derivatives have been designed and synthesized as inhibitors of the mTOR pathway, demonstrating significant cytotoxicity against cancer cell lines.[5][6]

The following diagram illustrates the signaling pathway of VEGFR-2 and how its inhibition by benzofuran derivatives can block downstream signaling, thereby inhibiting angiogenesis.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Disruption of tubulin polymerization is a clinically validated anticancer strategy. Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization.[7][8][9] These compounds bind to tubulin, preventing its assembly into microtubules. This leads to a cascade of events including cell cycle arrest in the G2/M phase, disruption of the mitotic spindle, and ultimately, apoptosis.[7][9] For example, a series of 3-amidobenzofurans and benzo[b]furans have shown significant antiproliferative activity by inhibiting tubulin polymerization.[7][8]

The following diagram illustrates the process of tubulin polymerization and its inhibition by benzofuran derivatives, leading to mitotic arrest.

Induction of Apoptosis: Activating Programmed Cell Death

Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis. A hallmark of cancer is the evasion of apoptosis. Benzofuran derivatives have been shown to induce apoptosis in various cancer cell lines through multiple pathways.[10][11][12] Mechanistic studies have revealed that these compounds can trigger apoptosis by:

-

Activating Caspases: Caspases are a family of proteases that execute the apoptotic program. Benzofuran derivatives have been observed to increase the activity of key executioner caspases, such as caspase-3 and caspase-7.[7]

-

Modulating Bcl-2 Family Proteins: The Bcl-2 family of proteins plays a critical role in regulating the intrinsic apoptotic pathway. Benzofurans can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[7]

-

Inducing DNA Damage: Some arylbenzofuran derivatives can induce DNA damage, leading to S phase arrest and apoptosis.[13]

The following diagram depicts the intrinsic pathway of apoptosis and highlights the points of intervention by benzofuran derivatives.

PARP Inhibition: Compromising DNA Repair

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[14] In cancer cells with deficient DNA repair pathways (e.g., BRCA mutations), inhibiting PARP can lead to synthetic lethality. A benzofuran-pyrazole derivative has been shown to inhibit PARP-1 activity, leading to increased apoptosis in breast cancer cells.[14][15] Another arylbenzofuran derivative was also found to suppress PARP-1 ADP-ribosylation activity.[13]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative benzofuran compounds, showcasing their potency and selectivity.

Table 1: IC50 Values of Benzofuran-Based Chalcone Derivatives [3]

| Compound | HCC1806 (μM) | HeLa (μM) | A549 (μM) |

| 4g | 5.93 | 5.61 | > 50 |

| 4d | 17.13 | > 50 | > 50 |

| Cisplatin | 12.45 | 10.23 | 15.87 |

Table 2: IC50 Values of Benzo[b]furan Derivatives as Tubulin Polymerization Inhibitors [7]

| Compound | A549 (μM) | ACHN (μM) | Tubulin Polymerization (μM) |

| 26 | 0.08 | 0.12 | - |

| 36 | 0.06 | 0.09 | 1.95 |

| Combretastatin A-4 | 0.003 | 0.004 | 1.86 |

Table 3: IC50 Values of 3-Amidobenzofuran Derivatives [8]

| Compound | MDA-MB-231 (μM) | HCT-116 (μM) | HT-29 (μM) | HeLa (μM) | HEK-293 (μM) |

| 6g | 3.01 | 5.20 | 9.13 | 11.09 | > 30 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.[13]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

-

Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules.[17]

-

Reaction Setup: In a pre-warmed 96-well plate, add porcine tubulin (2 mg/mL) dissolved in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).[2]

-

Compound Addition: Add the test compounds at desired concentrations. Use known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) as controls.

-

Fluorescence Monitoring: Monitor the polymerization of tubulin at 37°C for 60 minutes by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized microtubules.[2][17] The excitation and emission wavelengths are typically 360 nm and 450 nm, respectively.[17]

-

Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The area under the curve can be used to quantify the extent of polymerization.

Kinase Inhibition Assay (VEGFR-2 as an example)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.[16]

-

Reaction Mixture: In a 96-well plate, add the diluted VEGFR-2 enzyme and the test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding a master mix containing ATP and a suitable substrate (e.g., a poly-Glu,Tyr peptide).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-45 minutes).[12][16]

-

Signal Detection: Terminate the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™). The luminescent signal is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][18][19]

-

Cell Treatment: Treat cells with the benzofuran derivative for a specified time to induce apoptosis.

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[18]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[4][18]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

The following diagram outlines a general workflow for the screening and characterization of anticancer benzofuran derivatives.

References

- 1. igbmc.fr [igbmc.fr]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 4. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 5. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. corefacilities.iss.it [corefacilities.iss.it]

- 11. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PARP Universal Colorimetric Assay: R&D Systems [rndsystems.com]

- 15. assaygenie.com [assaygenie.com]

- 16. dovepress.com [dovepress.com]

- 17. In vitro tubulin polymerization assay [bio-protocol.org]

- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Solubility Profile of 1-(7-Bromobenzofuran-2-YL)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(7-Bromobenzofuran-2-YL)ethanone, a compound of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the theoretical solubility considerations and provides detailed experimental protocols for its determination in common laboratory solvents.

Introduction to Solubility and its Importance

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, formulation, and overall suitability for therapeutic applications. Understanding the solubility profile in various solvents is paramount for downstream processes such as purification, formulation, and in-vitro/in-vivo testing.

Predicted Solubility of this compound

The molecular structure of this compound, featuring a bromobenzofuran core and an ethanone substituent, suggests it is a relatively non-polar molecule. The presence of the bromine atom and the ketone group introduces some polarity, but the large aromatic system is expected to dominate its solubility behavior. Therefore, it is predicted to have limited solubility in aqueous solutions and higher solubility in organic solvents. The general principle of "like dissolves like" is a useful guide in this context, suggesting that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[1]

Quantitative Solubility Data

| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Pressure (atm) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 80.1 | 25 | 1 | Data not available | Data not available |

| Ethanol | 24.3 | 25 | 1 | Data not available | Data not available |

| Methanol | 32.7 | 25 | 1 | Data not available | Data not available |

| Acetone | 20.7 | 25 | 1 | Data not available | Data not available |

| Dichloromethane (DCM) | 9.1 | 25 | 1 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 47 | 25 | 1 | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | 36.7 | 25 | 1 | Data not available | Data not available |

| Ethyl Acetate | 6.0 | 25 | 1 | Data not available | Data not available |

| Hexane | 1.9 | 25 | 1 | Data not available | Data not available |

| Toluene | 2.4 | 25 | 1 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following protocols are generalized methods that can be adapted to determine the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of the compound's solubility in various solvents.

Materials:

-

This compound

-

A selection of common solvents (see table above)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 1-2 mg of this compound into a small test tube.[2]

-

Add 1 mL of the chosen solvent to the test tube.[3]

-

Vigorously shake or vortex the tube for 30-60 seconds.[3]

-

Visually inspect the solution for any undissolved solid.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[4]

Materials:

-

This compound

-

A selection of common solvents

-

Glass flasks with stoppers

-

Shaking incubator or water bath with agitation

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a glass flask. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the incubation period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

To remove any remaining solid particles, centrifuge the sample and/or filter it through a syringe filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

-

The determined concentration represents the solubility of the compound in that specific solvent at the given temperature.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of a novel compound.

Caption: Workflow for solubility determination.

Conclusion

While direct solubility data for this compound remains to be published, this guide provides the necessary theoretical framework and practical protocols for its determination. The experimental data generated by following these procedures will be invaluable for the progression of research and development involving this compound, from early-stage discovery to formulation and manufacturing. It is recommended that researchers perform these solubility studies to build a comprehensive physicochemical profile of this compound.

References

The Discovery and Enduring Legacy of Benzofuran Compounds: A Technical Guide for Researchers

An in-depth exploration of the historical milestones, seminal synthetic methodologies, and the ever-expanding biological significance of the benzofuran scaffold in modern drug discovery.

Introduction

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a cornerstone in the architecture of a vast array of natural products and synthetic molecules of profound importance to medicinal and materials science. First identified in the 19th century, the benzofuran nucleus has since been recognized as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. Its derivatives are ubiquitous in nature, being isolated from a wide variety of plant families.[1] The inherent versatility of the benzofuran ring system has captivated chemists for over a century, leading to the development of a rich and diverse portfolio of synthetic strategies. For drug development professionals, benzofuran derivatives are a subject of intense interest due to their demonstrated broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the discovery and history of benzofuran compounds, detailing key experimental protocols, presenting quantitative biological data, and illustrating relevant signaling pathways to serve as a valuable resource for researchers in the field.

The Dawn of Benzofuran Chemistry: Discovery and Early Synthesis

The history of benzofuran is intrinsically linked to the pioneering work of Sir William Henry Perkin. In 1870, Perkin reported the first synthesis of the parent benzofuran ring system, which he named "coumarone."[2] This seminal discovery was not an isolated event but rather an extension of his earlier work on the synthesis of coumarin, a naturally occurring fragrant compound. Perkin's synthesis of benzofuran involved the ring contraction of a halogenated coumarin derivative in the presence of a base, a transformation now famously known as the Perkin rearrangement .[3][4][5]

Key Historical Synthetic Milestones

Following Perkin's initial breakthrough, the field of benzofuran synthesis lay relatively dormant for several decades. A significant advancement came with the development of methods for the synthesis of 2-arylbenzofurans, a subclass of benzofurans with a phenyl group at the 2-position, which are prevalent in nature. A key early method involved the reaction of o-halophenols with cuprous aryl acetylides. This approach, while effective, often required stoichiometric amounts of the copper acetylide and harsh reaction conditions.

The mid-20th century witnessed the advent of modern catalytic methods, which revolutionized the synthesis of benzofurans. The development of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling , provided a much more versatile and efficient route to 2-substituted benzofurans. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[2][6] By employing an o-alkynylphenol, a subsequent intramolecular cyclization can readily afford the benzofuran ring system.

Experimental Protocols for Key Historical Syntheses

To provide a practical understanding of the foundational synthetic work, this section details the experimental procedures for two landmark syntheses in the history of benzofuran chemistry.

Perkin's Synthesis of Benzofuran-2-carboxylic Acid via Perkin Rearrangement

Reaction: Conversion of 3-bromocoumarin to benzofuran-2-carboxylic acid.

Materials:

-

3-Bromocoumarin

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated)

Procedure:

-

A solution of 3-bromocoumarin in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

An aqueous solution of sodium hydroxide is added to the flask.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid until a precipitate is formed.

-

The solid precipitate, benzofuran-2-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Copper-Catalyzed Synthesis of 2-Arylbenzofurans

The synthesis of 2-arylbenzofurans via the coupling of o-iodophenols and aryl acetylenes using a copper catalyst is a significant historical method. The following protocol is based on the work of Castro and colleagues, which laid the groundwork for many subsequent developments.

Reaction: Synthesis of 2-phenylbenzofuran from o-iodophenol and cuprous phenylacetylide.

Materials:

-

o-Iodophenol

-

Cuprous phenylacetylide

-

Pyridine

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A reaction flask is charged with o-iodophenol and cuprous phenylacetylide under an inert atmosphere.

-

Dry pyridine is added to the flask to serve as the solvent.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction is monitored for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The pyridine is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with an acidic aqueous solution (e.g., dilute HCl) to remove any remaining pyridine and copper salts.

-

The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

The solvent is evaporated to yield the crude 2-phenylbenzofuran, which can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data on the Biological Activities of Benzofuran Derivatives

The benzofuran scaffold is a prolific source of compounds with a wide range of biological activities. The following tables summarize some of the quantitative data for the anti-inflammatory, antifungal, and antiviral activities of selected benzofuran derivatives, providing a valuable resource for structure-activity relationship (SAR) studies and drug design.

Anti-inflammatory Activity

| Compound | Assay | Target/Cell Line | IC₅₀ (µM) | Reference |

| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | Neutrophil respiratory burst (PMA stimulated) | Human neutrophils | 4.15 ± 0.07 | [7] |

| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran | Neutrophil respiratory burst (PMA stimulated) | Human neutrophils | 5.96 ± 0.37 | [7] |

| Fluorinated benzofuran derivative 1 | NO production (LPS-stimulated) | RAW 264.7 macrophages | 17.3 | [1] |

| Fluorinated benzofuran derivative 4 | NO production (LPS-stimulated) | RAW 264.7 macrophages | 16.5 | [1] |

| Benzofuran-piperazine hybrid 5d | NO production (LPS-stimulated) | RAW 264.7 macrophages | 52.23 ± 0.97 | [8] |

Antifungal Activity

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Benzofuran derivative 4b | Aspergillus flavus | 12.65 | [9] |

| Benzofuran derivative 4d | Candida albicans | 12.60 | [9] |

| Benzofuran derivative 5 | Penicillium italicum | 12.5 | [3] |

| Benzofuran derivative 6 | Penicillium italicum | 12.5 | [3] |

| Benzofuran derivative 6 | Colletotrichum musae | 12.5-25 | [3] |

Antiviral Activity

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| 1-(7-dodecyloxy-2-benzofuranyl)ethanone (3c) | Respiratory Syncytial Virus (RSV) | HeLa | - | [10] |

| 1-(7-tridecyloxy-2-benzofuranyl)ethanone (3d) | Respiratory Syncytial Virus (RSV) | HeLa | - | [10] |

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane (5a) | Influenza A virus | MDCK | - | [10] |

| Benzofuran derivative | Human Coronavirus 229E | BEAS-2B | µM range | [11] |

| Benzofuran derivative | SARS-CoV-2 | BEAS-2B | nM range | [11] |

Signaling Pathways and Experimental Workflows

The diverse biological activities of benzofuran derivatives often stem from their ability to modulate specific cellular signaling pathways. This section provides diagrams of key pathways targeted by some benzofuran compounds, as well as a generalized workflow for their synthesis and biological evaluation.

Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, and its overexpression is associated with various cancers. Several benzofuran derivatives have been identified as potent inhibitors of Pim-1.

Caption: Pim-1 Kinase Signaling Pathway and Inhibition by Benzofurans.

CDK2/Cyclin E Signaling Pathway

Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, is a key regulator of the G1/S phase transition of the cell cycle. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Caption: CDK2/Cyclin E Signaling Pathway and Inhibition by Benzofurans.

Generalized Experimental Workflow for Benzofuran Synthesis and Evaluation

The development of novel benzofuran derivatives as potential therapeutic agents typically follows a structured workflow from chemical synthesis to biological evaluation.

Caption: Workflow for Benzofuran-Based Drug Discovery.

Conclusion

From its initial discovery in the 19th century to its current status as a cornerstone of modern medicinal chemistry, the benzofuran scaffold has demonstrated remarkable and enduring value. The pioneering synthetic work of Perkin laid the foundation for over a century of chemical innovation, leading to a vast and versatile toolbox for the construction of these important heterocycles. The prevalence of the benzofuran motif in a multitude of biologically active natural products continues to inspire the design and synthesis of novel derivatives with a wide array of therapeutic applications. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and biological properties of benzofuran compounds is essential for the continued development of new and effective therapeutic agents. This technical guide serves as a foundational resource to aid in these ongoing and future endeavors.

References

- 1. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

- 9. Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activity of some new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-(7-Bromobenzofuran-2-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(7-Bromobenzofuran-2-YL)ethanone is a heterocyclic organic compound featuring a brominated benzofuran core. Benzofuran derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The presence of a bromine atom can enhance the biological activity of these molecules.[2][3] This guide provides a comprehensive overview of the known safety and handling precautions for this compound to ensure its safe use in a research and development environment.

Hazard Identification and Classification

Based on information from available Safety Data Sheets (SDS) for this compound and its analogs, the primary hazards are as follows:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Quantitative Toxicological Data